1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly as a scaffold for designing drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the ethoxy and ester groups.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern, leading to distinct chemical properties.
1H-Pyrrolo[3,4-c]pyridine: A compound with a different nitrogen placement in the ring system, affecting its reactivity and applications.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and ester groups enhances its solubility, reactivity, and potential for derivatization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 6-ethoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-11-9(12(15)17-4-2)7-8-5-6-13-10(8)14-11/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
SJEUTYKFIRKACF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=CNC2=N1)C(=O)OCC |
Origin of Product |
United States |
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